(2R)-2-Pyridin-3-ylpropan-1-ol
Description
Properties
IUPAC Name |
(2R)-2-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGLUJFAHOUNKV-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Pyridin-3-ylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with pyridine-3-carboxaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer. This can be achieved using chiral catalysts or by employing chiral chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes followed by chiral resolution using high-performance liquid chromatography (HPLC) or other efficient separation techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Pyridin-3-ylpropan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Pyridine-3-carboxylic acid or pyridine-3-ketone.
Reduction: (2R)-2-Pyridin-3-ylpropane.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2R)-2-Pyridin-3-ylpropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme-substrate interactions and inhibition mechanisms.
Medicine:
Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Pyridin-3-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Related Pyridine Alcohols
3-(2-Aminopyridin-3-yl)propan-1-ol
- Structure: Features a pyridin-3-yl group substituted with an amino group at position 2, attached to a linear propan-1-ol chain.
- Key Differences: The amino group at pyridine-C2 introduces enhanced hydrogen-bonding capacity compared to the unsubstituted pyridin-3-yl group in the target compound. Higher molecular weight (152.19 g/mol) due to the amino substituent.
- Commercial Availability : Priced at $400/g (1 g scale), suggesting specialized use in niche synthetic applications.
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
- Structure : Contains a propargyl alcohol (prop-2-yn-1-ol) chain linked to a pyridin-2-yl ring with dimethoxy groups at positions 5 and 4.
- Key Differences :
2-(2-Hydroxyethoxy)pyridin-3-ol
- Structure : A pyridin-3-ol derivative with a 2-hydroxyethoxy substituent at position 2.
- Lack of a stereogenic center simplifies synthesis compared to the chiral target compound.
3-(Pyrrolidin-3-yl)prop-2-en-1-ol
- Structure : Combines a pyrrolidine ring (saturated five-membered amine) with a propen-1-ol chain.
- Key Differences: The pyrrolidine ring, a non-aromatic heterocycle, confers basicity and conformational flexibility absent in pyridine derivatives. The allylic alcohol moiety (prop-2-en-1-ol) may exhibit distinct reactivity in oxidation or conjugation reactions.
Structural and Functional Comparison Table
Discussion of Comparative Features
- Stereochemical Complexity: The (R)-configuration in the target compound may confer distinct binding affinities in chiral environments, such as enzyme active sites, compared to non-chiral analogs like 2-(2-hydroxyethoxy)pyridin-3-ol.
- Electronic Effects: Substituents like amino (in 3-(2-aminopyridin-3-yl)propan-1-ol) or methoxy groups (in dimethoxy derivatives) modulate pyridine’s electron-deficient nature, influencing reactivity in nucleophilic or electrophilic reactions.
- Commercial Viability: High cost of 3-(2-aminopyridin-3-yl)propan-1-ol suggests that the target compound, if synthetically challenging, may also require premium pricing.
Biological Activity
(2R)-2-Pyridin-3-ylpropan-1-ol, a chiral compound characterized by a pyridine ring and a hydroxyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and applications in pharmaceutical development.
The molecular formula of this compound is CHNO. The presence of the hydroxyl group allows for hydrogen bonding, while the pyridine moiety can engage in π-π interactions, which are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Interaction : The compound can inhibit specific enzymes by binding to their active sites through hydrogen bonds. This inhibition can alter metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signal transduction pathways. Its stereochemistry plays a critical role in determining the specificity and affinity for these targets.
Enzyme Inhibition Studies
Research indicates that this compound is effective in enzyme inhibition studies. For instance, studies have demonstrated that it can inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
Pharmacological Applications
The compound has been explored as a building block for synthesizing pharmaceuticals aimed at treating neurological disorders and other conditions. Its unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules that exhibit biological activity .
Comparative Studies with Similar Compounds
The biological activity of this compound can be contrasted with its enantiomer (2S)-2-Pyridin-3-ylpropan-1-ol and other structural analogs:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (2S)-2-Pyridin-3-ylpropan-1-ol | Enantiomer | Different biological activities due to chirality |
| Pyridine-3-methanol | Alcohol | Lacks chiral center; different reactivity profile |
| 2-Pyridin-3-ylpropanamine | Amine | Distinct chemical properties; used in different applications |
These comparisons highlight how variations in stereochemistry and functional groups can significantly influence biological activity.
Case Studies
Several case studies have investigated the pharmacokinetics and biological effects of this compound:
- Anti-inflammatory Activity : A study focused on the compound's ability to inhibit leukotriene B4 receptors demonstrated significant effects on inflammatory responses in vitro and in vivo. The compound showed an IC50 value indicating potent inhibition compared to control substances .
- Neuroprotective Effects : Research into neurological applications revealed that this compound could protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative disease therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
